

# The Ambiguity of "RA375" in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RA375     |           |
| Cat. No.:            | B12414436 | Get Quote |

A comprehensive review of publicly available scientific and clinical data reveals that a singular compound definitively identified as "RA375" does not exist in the current drug development landscape. The designation appears to be ambiguous, with search results pointing to several distinct therapeutic agents, each with a unique development history, mechanism of action, and clinical focus. This lack of a single, clear identity for "RA375" prevents the creation of a cohesive technical whitepaper on its discovery and development.

The search for "**RA375**" has identified multiple drug candidates with numerical designations containing "375," developed for various indications. These include:

- MRC375: A formulation of tetracycline hydrochloride investigated for the treatment of moderate to severe Rheumatoid Arthritis. A Phase 2 clinical trial (NCT01408602) was conducted to assess its safety and efficacy.[1]
- PF-06835375: A C-X-C chemokine receptor type 5 (CXCR5) directed antibody developed by
  Pfizer for immunological conditions such as Systemic Lupus Erythematosus and Rheumatoid
  Arthritis.[2] A Phase 1 study evaluating its safety and pharmacokinetics was published in
  mid-2024.[2]
- TAK-375 (Ramelteon): A selective melatonin receptor agonist (MT1/MT2).[3] It has been studied for its effects on motor performance and is known commercially as a treatment for insomnia.
- VS-7375: An inhibitor of the KRAS G12D mutation, being developed by Verastem, Inc., for the treatment of solid tumors. A Phase 1/2a clinical trial (NCT07020221) is anticipated to



begin in 2025.[4]

Furthermore, the term "A375" corresponds to a widely used human melanoma cell line in cancer research and is not a therapeutic agent.[5]

Given the distinct nature of these compounds—ranging from an antibiotic formulation and a monoclonal antibody to a small molecule sleep aid and an oncology drug—it is not possible to synthesize a singular narrative or technical guide. Each of these molecules possesses its own unique discovery pathway, set of experimental data, and mechanism of action, which cannot be conflated.

Without a specific, unifying identifier for "RA375," any attempt to generate the requested indepth guide, including data tables, experimental protocols, and signaling pathway diagrams, would be speculative and scientifically inaccurate. Therefore, a more precise designation for the compound of interest is required to proceed with the user's request.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study to evaluate the safety and pharmacokinetics/pharmacodynamics of PF-06835375, a C-X-C chemokine receptor type 5 directed antibody, in patients with systemic lupus erythematosus or rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist, on motor performance in mice. | BioGRID [thebiogrid.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Ambiguity of "RA375" in Drug Development].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414436#the-discovery-and-development-of-ra375]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com